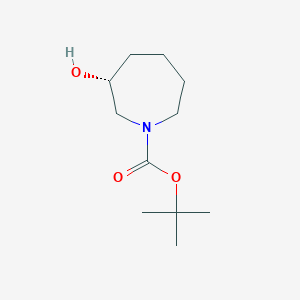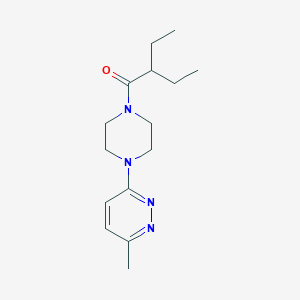
2-Ethyl-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MEPBP is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. It has a molecular formula of C15H24N4O and a molecular weight of 276.384.
Synthesis Analysis
The synthesis of MEPBP or similar compounds often involves multi-step procedures . These procedures may include esterification, reduction, activation, and condensation . The structures of the synthesized compounds are usually characterized by IR, 1 H NMR, 13 C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of MEPBP includes a piperazine unit, which has been found to enhance aqueous solubility and improve oral absorption in some compounds . The structure also includes a pyrimidine ring, which is a common structural unit in pharmacological drugs .Chemical Reactions Analysis
The chemical reactions involving MEPBP or similar compounds can be complex. For example, oxidation of certain scaffolds might occur, leading to the formation of reactive metabolites .Physical And Chemical Properties Analysis
The physical and chemical properties of MEPBP include aromatic and aliphatic C–H bonds, amide C=O bonds, and C=C and C=N bonds . The compound also contains C–N and C–O bonds .Aplicaciones Científicas De Investigación
Multi-target Therapeutic Approach for Neuroprotection
The compound SP-04, related to 2-Ethyl-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)butan-1-one, has been investigated for its multi-target therapeutic neuroprotective approach as a treatment for Alzheimer's disease. It inhibits acetylcholinesterase activity, increases acetylcholine levels, and offers neuroprotection against toxicity. Both SP-04 and its metabolite SP-04m exhibit s1-receptor antagonist properties and have shown potential in relieving symptoms related to psychosis, often associated with Alzheimer's. Additionally, they demonstrate antioxidant properties and protect against mitochondrial respiratory chain complex toxins, suggesting a novel strategy for Alzheimer's treatment (Lecanu et al., 2010).
Antiproliferative Activity Against Cancer Cell Lines
A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against four human cancer cell lines using the MTT assay method. Compounds showed promising activity, particularly 6d, 6e, and 6i, against all tested cell lines except K562, indicating potential as anticancer agents (Mallesha et al., 2012).
Learning and Memory Facilitation in Mice
The effects of 2-(4-(4-benzyl-substituted) piperazin-1-yl) ethyl 2-(1-(pyridin-2-yl) ethoxy) acetates on learning and memory in mice were studied. Synthesis of these compounds involved several steps, starting from 2-ethylpyridine. One compound, in particular, showed significant improvement in learning and memory facilitation in mice, as evidenced by shortened arriving times and reduced numbers of errors in maze tests (Li Ming-zhu, 2012).
Interaction with Dopamine Receptors
Substituted 1-[2-(diphenylmethoxy)ethyl]piperazines, likely structurally related to the core compound , were tested for their affinity to dopamine binding sites. Compounds with specific substitutions displayed potent displacement of dopamine from its binding sites, suggesting a correlation with dopaminergic activity, which could be relevant for neurological and psychiatric conditions (P. V. D. Zee & W. Hespe, 1985).
Antibacterial Activity
7-piperazinylquinolones carrying a functionalized 2-(furan-3-yl)ethyl moiety, related to the compound , have been synthesized and evaluated as antibacterial agents. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria, indicating the potential of such structures in developing new antibacterial agents (Foroumadi et al., 2007).
Propiedades
IUPAC Name |
2-ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-4-13(5-2)15(20)19-10-8-18(9-11-19)14-7-6-12(3)16-17-14/h6-7,13H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSJPXBCOQDMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

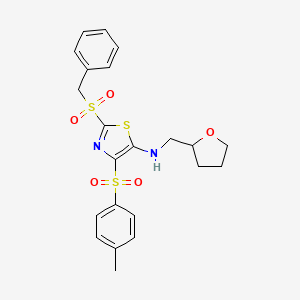
![Methyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2984863.png)

![5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2984867.png)
![ethyl 3-(4-methylphenyl)-4-oxo-5-(9H-xanthene-9-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2984869.png)
![N-(4-methylbenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2984870.png)
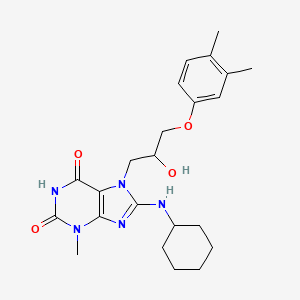
![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2984873.png)
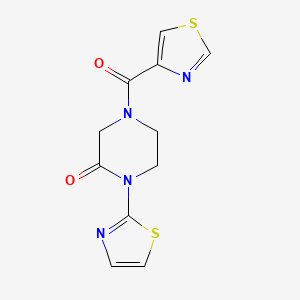

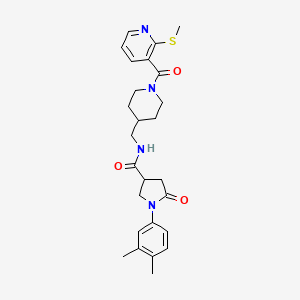
![N-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)prop-2-enamide](/img/structure/B2984877.png)
